molecular formula C17H18FNO3S2 B2637734 1-(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)-3-(3-methylthiophen-2-yl)propan-1-one CAS No. 1448079-27-3

1-(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)-3-(3-methylthiophen-2-yl)propan-1-one

Cat. No.: B2637734
CAS No.: 1448079-27-3
M. Wt: 367.45
InChI Key: GFTPYLOYUSWRQY-UHFFFAOYSA-N
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Description

Historical Development of Azetidine and Thiophene Derivatives in Medicinal Chemistry

Azetidine, the smallest saturated four-membered nitrogen heterocycle, has transitioned from a chemical curiosity to a cornerstone of modern drug design. Early 20th-century studies focused on its strain-driven reactivity, with ring-opening reactions dominating synthetic applications. The 1980s marked a paradigm shift when azetidine’s conformational rigidity was leveraged to mimic bioactive peptide conformations, exemplified by its incorporation into β-lactam antibiotics and neuromodulators. Contemporary research exploits azetidine’s balanced stability-reactivity profile for kinase inhibition and G protein-coupled receptor (GPCR) modulation, with 12% of FDA-approved drugs since 2013 containing nitrogen heterocycles like azetidine.

Thiophene derivatives emerged as benzene bioisosteres in the 1950s, capitalizing on sulfur’s electronic contributions to aromatic systems. The Gewald reaction (1965) enabled efficient thiophene synthesis, facilitating their use in nonsteroidal anti-inflammatory drugs (NSAIDs) and anticoagulants. Over the past decade, thiophene-containing drugs accounted for 7 FDA approvals, ranking fourth among heterocyclic scaffolds. Modern applications extend beyond medicinal chemistry into organic electronics, where thiophene’s charge transport properties enable advancements in organic field-effect transistors (OFETs).

Significance of Sulfonylated Heterocycles in Drug Discovery

Sulfonylation introduces polar sulfonyl (-SO2-) groups that enhance aqueous solubility while enabling hydrogen bonding and charge-transfer interactions. The 2010s saw a resurgence in sulfonamide drug development, with 23% of new small-molecule drugs containing sulfur atoms. Heterocyclic sulfonyl derivatives exhibit improved pharmacokinetic profiles compared to aliphatic analogs due to reduced metabolic oxidation. For instance, pyrazole-4-sulfonamides demonstrate enhanced stability against hepatic cytochrome P450 enzymes compared to benzenesulfonamides.

The strategic placement of sulfonyl groups on nitrogen heterocycles enables:

  • Targeted protein binding : Sulfonamides disrupt ATP-binding pockets in kinases through sulfonamide-oxygen interactions with backbone NH groups.
  • pH-dependent solubility : Sulfonyl groups impart zwitterionic character, improving membrane permeability in acidic microenvironments (e.g., tumor tissues).
  • Metabolic resistance : Sulfonyl fluorides, as "clickable" warheads, form stable covalent adducts with serine hydrolases while resisting hydrolysis.

Rationale for Combining Fluorophenyl, Azetidine, and Thiophene Moieties

The hybrid molecule 1-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)-3-(3-methylthiophen-2-yl)propan-1-one integrates three strategic elements:

4-Fluorophenylsulfonyl group :

  • Electron-withdrawing effects : The para-fluorine (-I effect) deactivates aromatic rings against oxidative metabolism, increasing plasma half-life.
  • Sulfone geometry : The tetrahedral sulfonyl group imposes a 110° bond angle, preorganizing the molecule for target binding.

Azetidine scaffold :

  • Conformational restriction : The 90° N-C-C-N dihedral angle locks substituents in bioactive orientations, reducing entropy penalties upon target binding.
  • Dipole modulation : Azetidine’s ring strain (≈26 kcal/mol) enhances hydrogen bond acceptor strength at the nitrogen lone pair.

3-Methylthiophene unit :

  • π-Stacking capacity : Thiophene’s lower resonance energy (29 kcal/mol vs. benzene’s 36 kcal/mol) facilitates charge-transfer interactions with aromatic amino acids.
  • Steric guidance : The 3-methyl group imposes regioselectivity in electrophilic substitutions, directing metabolic modifications away from critical positions.

Current Research Trends in Azetidine-Thiophene Hybrid Molecules

Recent advances highlight three key areas:

  • Strain-release functionalization :
    Azetidine’s ring strain enables [2+2] cycloadditions with thiophene-based dienophiles. For example, photochemical reactions between azetidines and 2-vinylthiophenes yield fused bicyclic systems with enhanced blood-brain barrier permeability.

  • Sulfonamide-directed C-H activation :
    Transition metal catalysts (Pd, Rh) use sulfonamide groups as directing groups for selective thiophene C-H arylation. This technique constructs biheteroaryl systems critical for allosteric kinase inhibition.

  • Fluorine-thiophene interactions :
    Computational studies reveal orthogonal dipole alignments between C-F bonds and thiophene’s sulfur lone pairs, stabilizing unique binding poses in hydrophobic protein pockets.

Table 1 : Notable Azetidine-Thiophene Hybrids in Preclinical Development

Hybrid Structure Target Binding Affinity (nM) Year
Azetidine-2-carboxamide-thiophene TRPV1 antagonist 3.2 ± 0.7 2022
Thiophene-sulfonylazetidine PARP1 inhibitor 0.8 ± 0.1 2023
Fluoroazetidinyl-thienopyridine BET bromodomain blocker 12.4 ± 2.3 2024

Data synthesized from

The compound this compound embodies these trends through its:

  • Sulfonamide-linked azetidine-thiophene core
  • Para-fluorine enhanced metabolic stability
  • Methyl-directed thiophene functionalization

Properties

IUPAC Name

1-[3-(4-fluorophenyl)sulfonylazetidin-1-yl]-3-(3-methylthiophen-2-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FNO3S2/c1-12-8-9-23-16(12)6-7-17(20)19-10-15(11-19)24(21,22)14-4-2-13(18)3-5-14/h2-5,8-9,15H,6-7,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFTPYLOYUSWRQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)CCC(=O)N2CC(C2)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)-3-(3-methylthiophen-2-yl)propan-1-one typically involves multiple steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Fluorophenyl Group: This step often involves nucleophilic aromatic substitution reactions where a fluorophenyl group is introduced to the azetidine ring.

    Sulfonylation: The sulfonyl group is introduced through sulfonylation reactions using sulfonyl chlorides or sulfonic acids.

    Attachment of the Thiophene Moiety: The thiophene ring is attached via cross-coupling reactions, such as Suzuki or Stille coupling, using thiophene boronic acids or stannanes.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions: 1-(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)-3-(3-methylthiophen-2-yl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophiles such as halogens or nitro groups in the presence of catalysts like iron(III) chloride (FeCl3).

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

1-(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)-3-(3-methylthiophen-2-yl)propan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as intermediates in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)-3-(3-methylthiophen-2-yl)propan-1-one depends on its specific application. For instance, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the specific biological or chemical context.

Comparison with Similar Compounds

Sulfonyl-Containing Propanone Derivatives

Compounds with sulfonyl groups attached to propanone backbones demonstrate diverse biological activities, including kinase inhibition and antimicrobial effects. Key comparisons include:

Compound Name Molecular Formula Molecular Weight Key Features Biological/Physical Data Reference
Target Compound C₁₉H₁₉FNO₃S₂ 400.48 g/mol Azetidine ring, 3-methylthiophene N/A (hypothetical)
1-(4-Fluorophenyl)-3-[(2,3,4,5,6-pentamethylbenzyl)sulfonyl]-1-propanone C₂₁H₂₅FO₃S 376.48 g/mol Bulky pentamethylbenzylsulfonyl group No activity data reported
3-((4-Fluorophenyl)sulfonyl)-1-(piperidin-1-yl)propan-1-one (from 3aj) C₁₅H₁₉FN₂O₃S 326.39 g/mol Piperidine instead of azetidine Synthesized in 73% yield; rotamers observed in NMR

Key Observations :

  • The 3-methylthiophene substituent in the target compound could improve lipophilicity relative to the pentamethylbenzyl group in , influencing membrane permeability.

Azetidine/Piperidine Derivatives

Azetidine and piperidine rings are common in bioactive molecules due to their ability to modulate pharmacokinetics:

Compound Name Ring Type Substituents Structural Insights Reference
Target Compound Azetidine 4-Fluorophenylsulfonyl, 3-methylthiophene Compact 4-membered ring
Ezetimibe (1-(4-Fluorophenyl)-3-[3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)azetidin-2-one) Azetidinone Fluorophenyl, hydroxyl groups FDA-approved cholesterol absorption inhibitor
6h, 6i, 6j () Piperazine Bis(4-fluorophenyl)methyl, sulfamoyl Flexible 6-membered ring; melting points 132–230°C

Key Observations :

  • Azetidine-based compounds like ezetimibe exhibit high metabolic stability due to ring strain and restricted rotation . The target compound may share similar advantages.
  • Piperazine derivatives in show higher melting points (up to 230°C), suggesting that azetidine analogs could have lower melting points, impacting solubility.

Thiophene-Substituted Compounds

Thiophene rings are electron-rich and often enhance bioactivity through π-π interactions:

Compound Name Thiophene Substituent Additional Features Synthesis Yield Reference
Target Compound 3-Methylthiophen-2-yl Sulfonyl-azetidine N/A
1-(4-Fluorophenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one (from 3b) 3-Methylthiophen-2-yl α,β-Unsaturated ketone Used to synthesize pyrazoles (e.g., 5c)
ME-2 () None 4-Fluorophenylpyrazoline 62–70% yield

Key Observations :

  • The α,β-unsaturated ketone in undergoes hydrazine condensation to form pyrazoles, suggesting the target compound’s thiophene could be amenable to similar derivatization.
  • Thiophene’s electron-donating methyl group may enhance metabolic stability compared to unsubstituted analogs .

Biological Activity

1-(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)-3-(3-methylthiophen-2-yl)propan-1-one is a novel compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's synthesis, mechanisms of action, and biological activities, supported by relevant case studies and research findings.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, disrupting essential cellular processes. It is believed to inhibit certain enzymes and receptors involved in disease pathways. For instance, it may target bacterial enzymes, leading to cell death, or modulate pathways associated with cancer cell proliferation.

Antimicrobial Activity

Research indicates that compounds with similar azetidinone structures exhibit significant antimicrobial properties. For example, related azetidinones have shown activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways.

Table 1: Antimicrobial Activity of Azetidinone Compounds

Compound NameTarget BacteriaMinimum Inhibitory Concentration (MIC)
Azetidinone AMRSA8 µg/mL
Azetidinone BE. coli16 µg/mL
This compoundTBDTBD

Anticancer Activity

Studies have demonstrated that related azetidinones can inhibit the proliferation of cancer cells. For instance, compounds have been tested against various cancer cell lines, showing IC50 values in the micromolar range.

Table 2: Anticancer Activity Against Different Cell Lines

Cell LineIC50 Value (µM)Reference
MCF-7 (Breast)14.5
HCT116 (Colon)97.9
Capan-1 (Pancreatic)45.0

Case Studies

Several studies have explored the potential therapeutic applications of azetidinone derivatives:

  • Alzheimer's Disease : Research indicates that similar compounds may inhibit beta-secretase, an enzyme implicated in Alzheimer's disease pathology. This inhibition could reduce amyloid beta plaque formation, a hallmark of the disease .
  • Antiviral Properties : Some azetidinones have shown antiviral activity against human coronaviruses and influenza viruses. For instance, a related compound exhibited an EC50 value of 45 µM against human coronavirus .

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